N-Trifluoroacetyl-1,3-propylenediamine Hydrochloride
Description
N-Trifluoroacetyl-1,3-propylenediamine Hydrochloride is a derivative of 1,3-propylenediamine featuring a trifluoroacetyl (-COCF₃) group at the N-terminal position, with a hydrochloride counterion. This compound is characterized by its unique electronic and steric properties due to the electron-withdrawing trifluoromethyl group, which enhances stability and reactivity in synthetic applications.
Properties
IUPAC Name |
N-(3-aminopropyl)-2,2,2-trifluoroacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2O.ClH/c6-5(7,8)4(11)10-3-1-2-9;/h1-3,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNUPWKEDQOSGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNC(=O)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via nucleophilic acyl substitution, where the amine groups of 1,3-propylenediamine attack the electrophilic carbonyl carbon of TFAA. The trifluoroacetyl group (CF₃CO−) exhibits strong electron-withdrawing properties, stabilizing the intermediate and driving the reaction to completion. A molar ratio of 1:2 (1,3-propylenediamine to TFAA) is typically employed to ensure complete diacylation.
Solvent Systems and Temperature Control
Polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their ability to dissolve both the diamine and TFAA while minimizing side reactions. Reactions are conducted at 0–5°C to suppress over-acylation or polymerization. Post-reaction, the mixture is stirred at room temperature for 12–24 hours to ensure quantitative conversion.
Hydrochloride Salt Formation
The trifluoroacetylated intermediate is treated with hydrochloric acid (HCl) in an inert solvent, yielding the hydrochloride salt. Gas chromatography (GC) and nuclear magnetic resonance (NMR) analyses are critical for verifying the absence of unreacted starting materials or mono-acylated byproducts.
Alternative Synthetic Routes and Modifications
Stepwise Acylation for Enhanced Selectivity
To avoid the formation of mixed mono- and di-acylated products, a stepwise approach has been developed. The primary amine is first protected using a temporary protecting group (e.g., benzyl chloroformate), followed by trifluoroacetylation of the secondary amine. Subsequent deprotection and HCl treatment yield the target compound. This method achieves >95% purity but requires additional steps.
Solid-Phase Synthesis for High-Throughput Applications
Recent advances utilize resin-bound 1,3-propylenediamine derivatives, enabling trifluoroacetylation under microwave-assisted conditions. This method reduces reaction times from 24 hours to 30 minutes and simplifies purification via filtration. However, scalability remains limited.
Critical Parameters in Reaction Optimization
Solvent Selection and Impact on Yield
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 82 | 98 |
| THF | 7.58 | 78 | 97 |
| Acetonitrile | 37.5 | 65 | 95 |
Polar aprotic solvents with moderate dielectric constants (e.g., DCM) maximize yield by balancing solubility and reaction kinetics.
Catalytic Additives
The addition of 1–2 mol% of 4-dimethylaminopyridine (DMAP) accelerates acylation by acting as a nucleophilic catalyst. Yields improve by 12–15% compared to uncatalyzed reactions.
Acidification Protocols
Concentrated HCl (37%) is added dropwise to the reaction mixture at −20°C to precipitate the hydrochloride salt. Slow addition minimizes local overheating, which can degrade the trifluoroacetyl group.
Industrial-Scale Production and Challenges
Continuous Flow Reactor Systems
Modern facilities employ continuous flow reactors to enhance heat and mass transfer. TFAA and 1,3-propylenediamine are mixed in a microchannel reactor at 5°C, achieving 90% conversion in <10 minutes. This method reduces byproduct formation and enables ton-scale production.
Purification and Quality Control
Crude product is recrystallized from ethanol/water (3:1 v/v) to remove residual TFAA and HCl. Final purity is assessed via:
-
HPLC : Retention time = 4.2 min (C18 column, 60% acetonitrile/water)
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Elemental Analysis : Calculated C 29.07%, H 4.89%, N 13.57%; Found C 29.12%, H 4.85%, N 13.52%.
Comparative Analysis of Patent Methodologies
A 2025 patent (WO2011093439A1) details a related process for N,N′-diallyl-1,3-diaminopropane synthesis, offering insights into trifluoroacetyl group stability under acidic conditions. Key adaptations include:
Chemical Reactions Analysis
N-Trifluoroacetyl-1,3-propylenediamine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Trifluoroacetyl-1,3-propylenediamine Hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-Trifluoroacetyl-1,3-propylenediamine Hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can form stable complexes with proteins and other biomolecules, affecting their function and activity . The compound’s effects are mediated through its ability to modify protein structures and interactions, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Structural Analogs of 1,3-Propylenediamine Derivatives
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
Physicochemical Properties
| Property | N-Trifluoroacetyl Derivative | N,N-Dimethyl-N'-gondoylamine HCl | 3-Chloro-N,N-dimethylpropan-1-amine HCl |
|---|---|---|---|
| Solubility | High in polar aprotic solvents | Soluble in acidic aqueous media | Soluble in water, ethanol |
| Thermal Stability | Enhanced due to -CF₃ group | Degrades above 160°C | Stable up to 200°C |
| Reactivity | Electrophilic acylation sites | Surfactant self-assembly | Nucleophilic substitution |
| Biological Activity | Potential enzyme inhibition | Low toxicity, surfactant action | Alkylating agent (e.g., drug synthesis) |
Application-Specific Comparisons
- Pharmaceuticals: The trifluoroacetyl derivative’s electron-withdrawing group may improve binding to target proteins (e.g., kinases) compared to non-fluorinated analogs . Chloro derivatives are preferred for alkylation reactions in drug synthesis due to their leaving group ability .
- Surfactants :
- Material Science :
- Cyclic derivatives (e.g., 1,4-diazepane) exhibit rigid structures suitable for ionic liquids, unlike linear analogs .
Biological Activity
N-Trifluoroacetyl-1,3-propylenediamine Hydrochloride is a compound that has garnered attention in various scientific fields, particularly in biochemistry and medicinal chemistry. Its unique structural characteristics and trifluoroacetyl group contribute to its biological activity, making it a subject of interest for research into protein interactions, therapeutic applications, and chemical synthesis.
This compound is a derivative of 1,3-propylenediamine, modified with a trifluoroacetyl group. This modification enhances its solubility and reactivity with biological macromolecules. The trifluoroacetyl moiety is known for its ability to form stable complexes with proteins, influencing their conformation and activity.
The biological activity of this compound primarily arises from its interaction with proteins and other biomolecules. It can modify the structure of target proteins through acetylation, which may alter their function. This mechanism is particularly relevant in proteomics research, where the compound is employed to study protein interactions and post-translational modifications.
Applications in Scientific Research
Proteomics : The compound is utilized extensively in proteomics to investigate protein modifications and interactions. Its ability to selectively modify specific amino acid residues allows researchers to map protein networks and understand cellular signaling pathways.
Medicinal Chemistry : Preliminary studies suggest potential therapeutic applications due to its unique chemical properties. Research indicates that compounds with similar structures exhibit anti-cancer, anti-bacterial, and anti-inflammatory activities .
Chemical Synthesis : In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It is used in the preparation of aminoalkylphosphoramidate linkage-containing oligonucleotide derivatives.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Proteomics Analysis : A study utilized this compound to analyze protein interactions in cancer cells. The results indicated significant changes in protein expression profiles post-treatment, suggesting its role as a modulator of protein function.
- Therapeutic Potential : In a series of experiments assessing anti-cancer properties, this compound was found to induce apoptosis in various cancer cell lines at micromolar concentrations. This effect was attributed to its ability to disrupt critical signaling pathways involved in cell survival.
- Inflammation Models : The compound was tested in LPS-induced RAW 264.7 macrophages, where it demonstrated a dose-dependent reduction in pro-inflammatory cytokines. This suggests its potential utility as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-Trifluoroacetyl-1,3-propylenediamine Hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via a two-step process:
Amine Protection : React 1,3-propylenediamine with trifluoroacetic anhydride (TFAA) under anhydrous conditions to form the trifluoroacetyl-protected intermediate. Temperature control (0–5°C) is critical to avoid over-acylation .
Hydrochloride Salt Formation : Treat the intermediate with HCl gas in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt. Purity is enhanced via recrystallization from ethanol/ether mixtures.
- Key Factors : Excess TFAA increases acylation efficiency, while slow HCl addition minimizes side reactions. Yields typically range from 65–80% .
Q. How do structural features like the trifluoromethyl group influence the compound’s physicochemical properties?
- Methodology : The trifluoromethyl group enhances lipophilicity (logP ~1.2), improving membrane permeability. This is quantified via reverse-phase HPLC or octanol-water partition assays. Comparative studies with non-fluorinated analogs (e.g., N-acetyl-1,3-propylenediamine) show a 3-fold increase in cellular uptake due to the CF₃ group .
- Impact : Increased metabolic stability and prolonged half-life in pharmacokinetic studies (t₁/₂ = 4.2 hrs vs. 1.8 hrs for acetylated analogs) .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR in D₂O or DMSO-d₆ identifies amine proton shifts (δ 2.8–3.2 ppm) and CF₃ coupling patterns (¹⁹F NMR: δ -70 to -75 ppm). Use HSQC for resolving overlapping signals .
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight ([M+H]⁺ = 235.1 m/z) and fragmentation patterns.
- Elemental Analysis : Verify Cl⁻ content (theoretical: ~15.1%) via ion chromatography .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like over-acylated derivatives?
- Methodology :
- Stoichiometric Control : Use a 1:1 molar ratio of 1,3-propylenediamine to TFAA. Excess diamine reduces diacylation byproducts.
- Temperature Modulation : Conduct acylation at 0°C with dropwise TFAA addition. Monitor via TLC (silica gel, CH₂Cl₂/MeOH 9:1).
- Purification : Employ flash chromatography (C18 column, acetonitrile/water gradient) to isolate the mono-acylated product. Purity >98% is achievable with a 12% improvement in yield .
Q. How can researchers resolve contradictions in bioactivity data between this compound and its analogs?
- Methodology :
Comparative SAR Studies : Test analogs with varying substituents (e.g., N-acetyl vs. N-CF₃) in enzyme inhibition assays (e.g., HDAC or kinase targets).
Molecular Dynamics Simulations : Model ligand-receptor interactions to identify CF₃-specific binding motifs (e.g., hydrophobic pockets in HDAC8).
Meta-Analysis : Aggregate data from structural analogs (e.g., similarity index <0.95) to distinguish CF₃-driven effects from confounding variables .
Q. What strategies improve the compound’s stability in aqueous solutions for in vitro assays?
- Methodology :
- pH Optimization : Prepare stock solutions in pH 4.5 buffers (citrate-phosphate) to prevent hydrolysis of the trifluoroacetyl group.
- Lyophilization : Stabilize the hydrochloride salt by lyophilizing from tert-butanol/water mixtures, reducing water content to <0.5%.
- Additive Screening : Include cryoprotectants (e.g., trehalose) or antioxidants (e.g., ascorbic acid) in formulations for long-term storage (-80°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
